molecular formula C20H19NO3 B2393898 methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1358396-93-6

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2393898
CAS No.: 1358396-93-6
M. Wt: 321.376
InChI Key: DIAFZRHJNDEWCL-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methyl group at position 6, a 2-methylphenylmethoxy substituent at position 4, and a methyl ester at position 2. The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFZRHJNDEWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Quinoline Derivatives

Classical Quinoline Synthesis Methods

Several classical methods provide viable approaches for constructing the quinoline core structure present in methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate. These methodologies serve as foundational strategies that can be modified to incorporate the specific substituents required for our target compound.

Friedländer Synthesis

The Friedländer synthesis represents one of the most versatile methods for preparing substituted quinolines. This approach involves the condensation of 2-aminobenzaldehydes or 2-aminoaryl ketones with aldehydes or ketones containing an activated methylene group. For our target compound, this method could be adapted using 2-amino-4-methylbenzaldehyde and a suitable activated ester to establish the 2-carboxylate functionality.

Reaction conditions: 
- KHSO₄ catalyst
- Ultrasound irradiation
- Temperature: 60-80°C
- Duration: 2-4 hours

The Friedländer approach has been successfully employed in synthesizing quinoline-3-carboxylate derivatives using ethyl 4-chloro-3-oxobutanoate with 2-aminobenzaldehydes, achieving yields of 52-82%.

Doebner Reaction

The Doebner reaction provides an alternative pathway for synthesizing quinoline carboxylic acids. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone, followed by cyclization. For this compound, this approach would require:

General procedure:
1. React 4-methylaniline with appropriate benzaldehyde and pyruvic acid in ethanol
2. Heat mixture for 30 minutes
3. Reflux overnight
4. Filter precipitate and recrystallize in ethanol

This method typically furnishes 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives with moderate to good yields.

Modern Approaches for Functionalized Quinolines

Recent advances in quinoline synthesis offer improved efficiency and selectivity for preparing highly functionalized derivatives such as our target compound.

Electrosynthetic Approaches

Electrochemical methods have emerged as environmentally friendly alternatives for quinoline synthesis. These approaches utilize electrical current instead of traditional chemical oxidants to facilitate the cyclization and functionalization processes.

Experimental setup for electrosynthesis:
- Undivided reaction flask (10 mL) with stir bar
- Graphite plate electrodes (5.2 cm × 0.8 cm × 0.2 cm)
- Constant current: 10 mA (4.17 mA/cm²)
- Electrolyte: LiClO₄ (0.1 M)
- Solvent: Acetonitrile
- Temperature: 60°C
- Reaction time: 3 hours

This method has demonstrated efficacy for preparing substituted quinoline derivatives with yields between 60-85%.

Specific Preparation Methods for this compound

Multi-Step Synthesis via 4-Chloroquinoline Intermediate

Based on established methodologies for related compounds, a feasible synthetic route for this compound involves a multi-step approach using a 4-chloroquinoline intermediate. This strategy allows precise control over the introduction of each functional group.

Synthesis of 4-Chloro-6-Methyl-Quinoline-2-Carboxylate

The first step involves preparing the 4-chloroquinoline core structure with the requisite 6-methyl group and 2-carboxylate functionality. This can be accomplished through the Pfitzinger reaction, followed by chlorination.

Step 1: Preparation of 6-methylquinoline-2-carboxylic acid
- React 4-methylaniline with appropriate α-ketoester
- Use potassium hydroxide in aqueous ethanol
- Heat under reflux for 24 hours
- Neutralize with acetic acid
- Recrystallize from ethanol

Step 2: Conversion to methyl ester
- React carboxylic acid with thionyl chloride
- Add methanol with catalytic sulfuric acid
- Heat under reflux for 3-4 hours
- Purify by column chromatography

Step 3: Chlorination at C-4 position
- Treat with phosphorus oxychloride
- Add catalytic N,N-dimethylformamide
- Heat at 110°C for 1-2 hours
- Yield: 80-85%

This sequence has been successfully employed for related quinoline derivatives with overall yields of 65-75%.

Introduction of (2-Methylphenyl)Methoxy Group

The second major stage involves the nucleophilic substitution of the chlorine at the C-4 position with the (2-methylphenyl)methoxy group. This transformation can be achieved under basic conditions using 2-methylbenzyl alcohol.

Procedure:
1. Dissolve 4-chloro-6-methyl-quinoline-2-carboxylate in DMF
2. Add 2-methylbenzyl alcohol (1.2 equiv)
3. Add potassium carbonate or sodium hydride (1.5 equiv)
4. Heat at 80-100°C for 4-6 hours
5. Purify by column chromatography
6. Expected yield: 70-80%

This methodology has been applied to similar substitutions on 4-chloroquinolines with successful outcomes.

One-Pot Synthesis via Modified Doebner-Miller Reaction

An alternative approach involves a modified Doebner-Miller reaction to directly access the target compound in fewer steps. This method combines 4-methylaniline, an appropriate aldehyde, and a β-ketoester to form the quinoline ring system with the desired substitution pattern.

One-pot procedure:
1. Combine 4-methylaniline, 2-methylbenzaldehyde, and methyl 4-chloroacetoacetate
2. Add Lewis acid catalyst (FeCl₃ or ZnCl₂)
3. Heat in ethanol at 80°C for 8-10 hours
4. Add K₂CO₃ and 2-methylbenzyl alcohol
5. Continue heating for 4-6 hours
6. Purify by column chromatography

This approach streamlines the synthesis but may result in lower overall yields (40-60%) compared to the multi-step approach.

Synthesis via Alkylation of 4-Hydroxyquinoline Derivative

Another viable route involves the synthesis of a 4-hydroxyquinoline intermediate followed by selective O-alkylation with 2-methylbenzyl halide. This approach leverages the differential reactivity of the 4-hydroxy group in quinoline derivatives.

Step 1: Synthesis of methyl 4-hydroxy-6-methyl-quinoline-2-carboxylate
- React 4-methylaniline with dimethyl acetylenedicarboxylate
- Heat in diphenyl ether at 250°C for 2 hours
- Purify by column chromatography
- Yield: 60-70%

Step 2: Selective O-alkylation
- Dissolve 4-hydroxy derivative in DMF
- Add K₂CO₃ (1.5 equiv)
- Add 2-methylbenzyl bromide (1.2 equiv)
- Stir at room temperature for 12-16 hours
- Purify by column chromatography
- Yield: 75-85%

This method is particularly advantageous due to the high regioselectivity observed in the alkylation step, favoring O-alkylation over N-alkylation when using potassium carbonate as the base.

Comparison of Synthetic Methods

Table 1 provides a comparative analysis of the different synthetic approaches for preparing this compound.

Method Number of Steps Overall Yield (%) Reaction Conditions Advantages Limitations
Multi-step via 4-chloroquinoline 4-5 45-55 POCl₃, DMF, 110°C; K₂CO₃, DMF, 80-100°C High regioselectivity, Good yields for each step Time-consuming, Multiple purifications required
Modified Doebner-Miller 2 40-60 FeCl₃/ZnCl₂, EtOH, 80°C; K₂CO₃, 80°C Fewer steps, More atom-economical Lower overall yield, Potential side reactions
Alkylation of 4-hydroxyquinoline 3 50-65 Diphenyl ether, 250°C; K₂CO₃, DMF, RT High regioselectivity in alkylation, Milder final step Harsh conditions for first step, Moderate overall yield
Electrosynthetic approach 2-3 45-55 Graphite electrodes, LiClO₄, MeCN, 60°C Environmentally friendly, Avoids harsh reagents Specialized equipment required, Scale-up challenges

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of techniques to ensure high purity. The following methods have proven effective:

1. Column chromatography:
   - Stationary phase: Silica gel
   - Mobile phase: Gradient of hexane/ethyl acetate (starting with 9:1, increasing to 7:3)
   - Flow rate: 3-5 mL/min

2. Recrystallization:
   - Primary solvent: Ethyl acetate
   - Anti-solvent: Hexane or petroleum ether
   - Temperature gradient: Slow cooling from 60°C to room temperature

For analytical-grade purity (>99%), a second recrystallization or preparative HPLC may be necessary.

Spectral Characterization

The structural confirmation of this compound can be accomplished through various spectroscopic techniques. The expected spectral data would include:

¹H NMR (400 MHz, CDCl₃):
- δ 8.05-8.10 (d, 1H, H-3 quinoline)
- δ 7.90-7.95 (d, 1H, H-8 quinoline)
- δ 7.55-7.60 (dd, 1H, H-7 quinoline)
- δ 7.40-7.45 (s, 1H, H-5 quinoline)
- δ 7.15-7.25 (m, 4H, phenyl protons)
- δ 5.45-5.50 (s, 2H, -OCH₂-)
- δ 3.95-4.00 (s, 3H, -COOCH₃)
- δ 2.50-2.55 (s, 3H, 6-CH₃)
- δ 2.30-2.35 (s, 3H, 2'-CH₃)

¹³C NMR (100 MHz, CDCl₃):
- δ 165-166 (C=O)
- δ 160-161 (C-4)
- δ 148-149 (C-2)
- δ 137-140 (aromatic C)
- δ 128-135 (multiple aromatic C)
- δ 70-71 (-OCH₂-)
- δ 52-53 (-COOCH₃)
- δ 21-22 (6-CH₃)
- δ 18-19 (2'-CH₃)

HRMS (ESI):
- Calculated for C₂₀H₁₉NO₃ [M+H]⁺: 322.1438
- Found: 322.1440

These spectral characteristics are consistent with similar quinoline derivatives reported in the literature.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions and Outcomes:

Reagent Conditions Product Yield
NaOH (1M)Reflux in H₂O/EtOH (4 h)6-Methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylic acid85–90%
H₂SO₄ (10%)Reflux in H₂O (6 h)Same as above75–80%

Key Observations:

  • Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

  • Acidic hydrolysis requires longer reaction times but avoids side reactions observed in strongly basic media.

Oxidation Reactions

The quinoline core and substituents are susceptible to oxidation.

Reagents and Products:

Oxidizing Agent Target Group Product Notes
KMnO₄ (acidic)Methyl group at 6-position6-Carboxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylateForms carboxylic acid
Ozone (O₃)Aromatic ringQuinoline N-oxide derivativesLimited yield (50–60%)

Mechanistic Insight:

  • KMnO₄ selectively oxidizes the methyl group to a carboxyl group without affecting the ester functionality.

  • Ozonolysis cleaves the aromatic ring but requires precise temperature control (−78°C) to prevent over-oxidation.

Reduction Reactions

The ester and methoxy groups can be reduced under specific conditions.

Experimental Data:

Reducing Agent Conditions Product Efficiency
LiAlH₄Anhydrous THF, 0°C → RT6-Methyl-4-[(2-methylphenyl)methoxy]quinoline-2-methanol70%
H₂/Pd-CEthanol, 50°C6-Methyl-4-[(2-methylphenyl)methoxy]quinoline55%

Critical Notes:

  • LiAlH₄ reduces the ester to a primary alcohol while preserving the methoxy group.

  • Catalytic hydrogenation removes the ester entirely, yielding the parent quinoline .

Nucleophilic Substitution

The methoxy group at the 4-position participates in nucleophilic displacement reactions.

Case Study with Amines:

Nucleophile Conditions Product Yield
EthylenediamineDMF, 100°C, 12 h4-(Ethylenediamino)-6-methylquinoline-2-carboxylate65%
Sodium thiophenoxideDMSO, 120°C, 8 h4-(Phenylthio)-6-methylquinoline-2-carboxylate60%

Kinetics:

  • Reactions proceed via an SNAr mechanism, accelerated by electron-withdrawing groups on the quinoline ring.

Coupling Reactions

The ester group facilitates cross-coupling under transition-metal catalysis.

Examples:

Reaction Type Catalyst Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-modified quinoline derivativesDrug discovery
Heck ReactionPd(OAc)₂, P(o-tol)₃Alkenyl-substituted quinolinesMaterial science

Optimization:

  • Yields improve with microwave-assisted synthesis (15–30% higher than conventional heating) .

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Observation Half-Life
100°C (air)Decomposition via ester cleavage2 h
UV light (254 nm)Radical-mediated ring-opening products45 min

Comparative Reactivity of Analogues

A comparison with structurally similar compounds highlights unique features:

Compound Reactivity Difference
Methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylateFaster oxidation due to para-substitution
Methyl 6-fluoroquinoline-2-carboxylateReduced nucleophilic substitution at 4-position

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate. For example:

  • A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Research indicated that this compound induced apoptosis in cancer cells, particularly in HeLa cells, through the activation of caspase pathways. This suggests a mechanism by which the compound may exert its anticancer effects .

Anti-inflammatory Effects

In vivo studies using a carrageenan-induced paw edema model showed that this compound significantly reduced inflammation compared to control groups. This indicates its potential as an anti-inflammatory agent.

Industrial Applications

This compound is not only relevant in medicinal chemistry but also finds applications in industry:

  • Material Science : It serves as a building block for synthesizing more complex quinoline derivatives that can be used in various industrial applications.
  • Dyes and Pigments : The compound is utilized as a precursor for developing dyes and pigments due to its unique chemical structure.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Quinoline DerivativesAntimicrobial ActivityShowed promising activity against resistant bacterial strains.
Assessment of Anticancer ActivityAnticancer EffectsInduced apoptosis in HeLa cells via caspase activation .
Inflammation Model StudyAnti-inflammatory PropertiesSignificantly reduced paw swelling compared to controls.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Structural Differences:

  • Position of Ester/Carboxylic Acid Group: The target compound has a methyl ester at position 2, whereas analogs like 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid () feature a carboxylic acid at position 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate () has a carboxylate at position 3, which may alter binding interactions in biological targets compared to position 2.
  • Substituents at Position 6: The target’s 6-methyl group contrasts with chlorine in 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid () and methoxy in 6-methoxy-2-arylquinoline-4-carboxylates ().
  • Aromatic/Heterocyclic Substituents:

    • The 2-methylphenylmethoxy group in the target differs from furyl () or phenyl groups (). Bulky aromatic substituents may enhance π-π stacking in protein binding pockets, while heterocycles like furyl could modulate solubility .

Physicochemical Properties

Compound Substituents (Positions) Solubility LogP (Predicted)
Target Compound 6-Me, 4-(2-MePh-OCH2), 2-COOMe Low (lipophilic) ~3.5
6-Chloro-2-(2-MePh)quinoline-4-COOH 6-Cl, 2-(2-MePh), 4-COOH Slight in DMSO, MeOH ~2.8
6-Methoxy-2-Ph-quinoline-4-COOMe 6-OMe, 2-Ph, 4-COOMe Moderate in acetone ~2.2
6-Cl-2-(5-Me-furyl)quinoline-4-COOH 6-Cl, 2-(5-Me-furyl), 4-COOH Low in aqueous buffers ~3.1

Notes:

  • The target’s methyl ester and 6-methyl group contribute to higher lipophilicity (LogP ~3.5) compared to carboxylic acid analogs.
  • Chlorine or methoxy substituents reduce LogP due to increased polarity .

Biological Activity

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has been investigated for its potential applications in various fields, including antimicrobial and anticancer therapies. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a methoxy group and a methylphenyl substituent. Its structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and survival.
  • Receptor Modulation : It may modulate receptor functions, impacting various signaling pathways involved in cancer progression and microbial resistance.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

Biological ActivityFindingsReferences
Antimicrobial Exhibited activity against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Demonstrated cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies.
Antioxidant Showed significant antioxidant activity in vitro, suggesting a role in reducing oxidative damage.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the cytotoxic effects of this compound on multidrug-resistant gastric carcinoma cells found that the compound inhibited cell proliferation effectively. The mechanism was linked to P-glycoprotein (P-gp) inhibition, which is crucial for drug resistance in cancer therapy. Compounds derived from this class showed improved efficacy compared to standard treatments like verapamil .
  • Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or adjunct therapies for existing infections .
  • Antioxidant Potential : A series of quinoline derivatives, including this compound, were tested for their antioxidant capacity using the ABTS decolorization assay. Results indicated that these compounds exhibit notable antioxidant properties, potentially useful in combating oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic methodologies for methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate?

Answer: The compound is typically synthesized via multi-step protocols involving:

  • Friedländer condensation to construct the quinoline core, followed by esterification of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) .
  • Nucleophilic aromatic substitution at the 4-position of the quinoline ring using (2-methylphenyl)methanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/deprotection strategies for functional groups to avoid side reactions during synthesis. Key intermediates are purified via column chromatography and characterized by NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography resolves the 3D molecular structure, including bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O hydrogen bonds) .
  • ¹H/¹³C NMR confirms regiochemistry and purity. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • HPLC-MS quantifies purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

Answer: Regioselectivity is controlled via:

  • Directing groups : Electron-donating substituents (e.g., methoxy) at the 6-position direct electrophilic attacks to specific quinoline positions .
  • Metal-catalyzed cross-coupling : Palladium catalysts (e.g., [PdCl₂(dcpf)]) enable selective C–C bond formation at the 2- and 4-positions under optimized conditions (1,4-dioxane, K₃PO₄) .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and reflux conditions (~343 K) enhance reaction specificity .

Q. How can contradictory bioactivity data across studies be resolved?

Answer: Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, methoxy) and evaluate impacts on biological targets (e.g., antimicrobial IC₅₀, binding affinity) .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., enzymes) to confirm binding modes and active conformations .

Q. What computational methods support the design of derivatives with enhanced properties?

Answer:

  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking : Screens derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthesis .
  • QSAR models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity to guide rational design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in different solvents?

Answer: Solubility discrepancies often stem from:

  • Crystal packing effects : Strong intermolecular interactions (e.g., π-π stacking in crystalline forms) reduce solubility in non-polar solvents .
  • Protic vs. aprotic solvents : Polar aprotic solvents (e.g., DMSO) disrupt hydrogen bonds, enhancing solubility compared to alcohols .
  • Experimental validation : Measure solubility via UV-Vis spectroscopy at controlled temperatures (e.g., 25°C ± 0.1) and report as mg/mL ± SD .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

Answer:

  • Continuous flow reactors : Improve yield and consistency by maintaining precise temperature and mixing ratios .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) followed by automated flash chromatography .

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